molecular formula C7H6OS B8245200 (5-Ethynylthiophen-2-yl)methanol

(5-Ethynylthiophen-2-yl)methanol

Cat. No.: B8245200
M. Wt: 138.19 g/mol
InChI Key: UYUMKVSTNZDSHU-UHFFFAOYSA-N
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Description

(5-Ethynylthiophen-2-yl)methanol: is an organic compound with the molecular formula C7H6OS It features a thiophene ring substituted with an ethynyl group at the 5-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethynylthiophen-2-yl)methanol typically involves the functionalization of thiophene derivatives. One common method is the Sonogashira coupling reaction, where a thiophene derivative is coupled with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (5-Ethynylthiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.

    Substitution: Halogenation can be carried out using halogens (e.g., Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carbaldehyde.

    Reduction: (5-Ethylthiophen-2-yl)methanol or (5-Ethenylthiophen-2-yl)methanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: (5-Ethynylthiophen-2-yl)methanol is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may serve as a precursor for the synthesis of bioactive molecules .

Medicine: The compound’s derivatives could be explored for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers. This compound could be utilized in the synthesis of functional materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of (5-Ethynylthiophen-2-yl)methanol largely depends on its specific application. In chemical reactions, the ethynyl group can participate in various coupling reactions, while the hydroxymethyl group can undergo oxidation or reduction. In biological systems, thiophene derivatives are known to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    (5-Ethylthiophen-2-yl)methanol: Similar structure but with an ethyl group instead of an ethynyl group.

    (5-Bromothiophen-2-yl)methanol: Features a bromine atom at the 5-position instead of an ethynyl group.

    (5-Methylthiophen-2-yl)methanol: Contains a methyl group at the 5-position.

Uniqueness: (5-Ethynylthiophen-2-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Properties

IUPAC Name

(5-ethynylthiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6OS/c1-2-6-3-4-7(5-8)9-6/h1,3-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUMKVSTNZDSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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